molecular formula C48H38S2Si2 B14265417 [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) CAS No. 189943-50-8

[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)

Cat. No.: B14265417
CAS No.: 189943-50-8
M. Wt: 735.1 g/mol
InChI Key: XPATUJIAJAUKDE-UHFFFAOYSA-N
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Description

[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is an organosilicon compound with the molecular formula C48H38S2Si2. It is characterized by the presence of two triphenylsilane groups attached to a disulfanediyldi(2,1-phenylene) core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) typically involves the reaction of triphenylsilane with a suitable disulfanediyldi(2,1-phenylene) precursor. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Biology and Medicine: Studied for its potential biological activity and as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The disulfanediyldi(2,1-phenylene) core can participate in redox reactions, while the triphenylsilane groups can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    [Disulfanediyldi(2,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.

    [Disulfanediyldi(2,1-phenylene)]bis(diphenylsilane): Contains diphenylsilane groups.

    [Disulfanediyldi(2,1-phenylene)]bis(dimethylsilane): Features dimethylsilane groups.

Uniqueness

[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and chemistry .

Properties

CAS No.

189943-50-8

Molecular Formula

C48H38S2Si2

Molecular Weight

735.1 g/mol

IUPAC Name

triphenyl-[2-[(2-triphenylsilylphenyl)disulfanyl]phenyl]silane

InChI

InChI=1S/C48H38S2Si2/c1-7-23-39(24-8-1)51(40-25-9-2-10-26-40,41-27-11-3-12-28-41)47-37-21-19-35-45(47)49-50-46-36-20-22-38-48(46)52(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38H

InChI Key

XPATUJIAJAUKDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4SSC5=CC=CC=C5[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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